![molecular formula C25H29BrNOP B12066837 Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide CAS No. 91856-55-2](/img/structure/B12066837.png)
Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide is a quaternary phosphonium salt. It is characterized by the presence of a phosphonium ion bonded to a [5-(dimethylamino)-5-oxopentyl] group and three phenyl groups, with bromide as the counterion. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(dimethylamino)-5-oxopentyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. . The reaction conditions often involve refluxing in an organic solvent such as toluene or methanol, followed by purification steps like filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the phosphonium ion.
Wittig Reactions: It can act as a Wittig reagent, reacting with aldehydes or ketones to form alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide, cyanide, and amines.
Oxidizing Agents: Hydrogen peroxide and other peroxides.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions are typically carried out in polar solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Wittig reactions with aldehydes or ketones yield alkenes, while substitution reactions with nucleophiles produce various substituted phosphonium salts.
Applications De Recherche Scientifique
Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide has a wide range of applications in scientific research:
Biology: Employed in the study of cellular processes and as a probe for mitochondrial function due to its ability to accumulate in mitochondria.
Medicine: Investigated for its potential as an antitumor agent and in drug delivery systems.
Industry: Utilized in the production of ionic liquids and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide involves its interaction with cellular components. The phosphonium ion can disrupt cellular membranes, leading to cell death. In the context of Wittig reactions, the compound forms a ylide intermediate that reacts with carbonyl compounds to form alkenes . The molecular targets and pathways involved include mitochondrial membranes and various enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylphosphonium Bromide: Similar structure but lacks the [5-(dimethylamino)-5-oxopentyl] group.
Methyltriphenylphosphonium Bromide: Contains a methyl group instead of the [5-(dimethylamino)-5-oxopentyl] group.
Tributylphosphonium Bromide: Contains butyl groups instead of phenyl groups.
Uniqueness
Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the [5-(dimethylamino)-5-oxopentyl] group enhances its solubility and reactivity compared to other phosphonium salts. This makes it particularly valuable in specialized applications such as mitochondrial studies and advanced organic synthesis.
Propriétés
Numéro CAS |
91856-55-2 |
|---|---|
Formule moléculaire |
C25H29BrNOP |
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
[5-(dimethylamino)-5-oxopentyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H29NOP.BrH/c1-26(2)25(27)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,12-13,20-21H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LJUCOXIOZZBLSJ-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


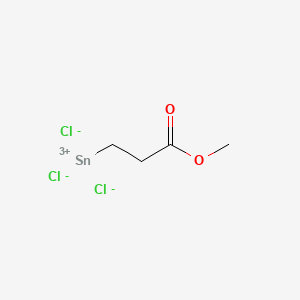


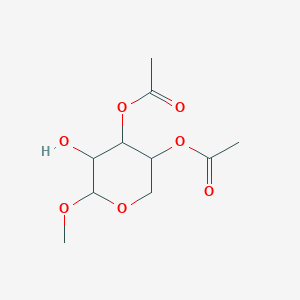
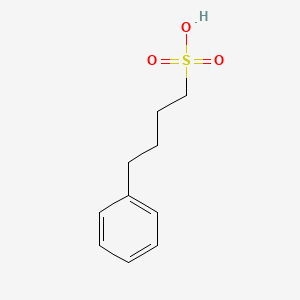
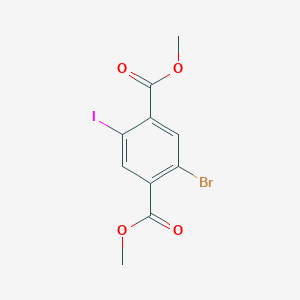
![sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide](/img/structure/B12066803.png)

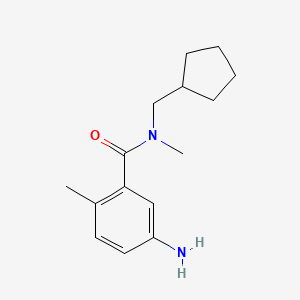
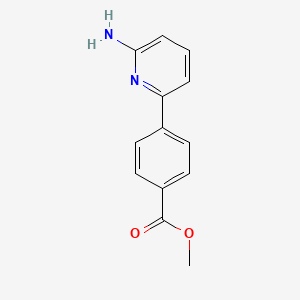

![Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]-](/img/structure/B12066839.png)
![endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066840.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066842.png)
